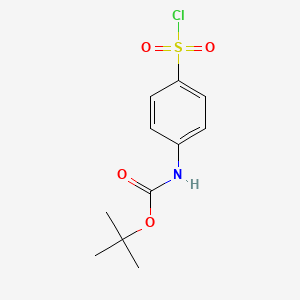

tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate

描述

tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate is a carbamate derivative featuring a chlorosulfonyl (-SO$_2$Cl) functional group attached to a phenyl ring. This compound is of significant interest in organic synthesis, particularly as an intermediate in the preparation of sulfonamides, which are widely used in pharmaceuticals, agrochemicals, and materials science. The tert-butyl carbamate (Boc) group serves as a protective group for amines, enabling selective reactivity in multi-step synthetic pathways. Its chlorosulfonyl moiety is highly reactive, facilitating nucleophilic substitution reactions with amines or alcohols to generate sulfonamides or sulfonate esters, respectively.

属性

IUPAC Name |

tert-butyl N-(4-chlorosulfonylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4S/c1-11(2,3)17-10(14)13-8-4-6-9(7-5-8)18(12,15)16/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKQJXYLFMTDNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60701783 | |

| Record name | tert-Butyl [4-(chlorosulfonyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269747-25-3 | |

| Record name | tert-Butyl [4-(chlorosulfonyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the compound is recommended to be stored under an inert atmosphere at 2-8°C.

生化分析

Cellular Effects

tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways. Additionally, it can impact the expression of genes involved in metabolic processes, leading to changes in cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating them. This binding often involves interactions with the enzyme’s active site or allosteric sites, leading to changes in enzyme activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under inert atmosphere and at temperatures between 2-8°C. Over extended periods, it may degrade, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can have toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites. For example, the compound may be metabolized by enzymes in the liver, leading to the production of metabolites that can be further studied for their biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity.

生物活性

Introduction

Tert-butyl (4-(chlorosulfonyl)phenyl)carbamate is an organic compound with the molecular formula C11H14ClNO4S. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and modulation of cellular pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by a chlorosulfonyl group attached to a phenyl ring, which enhances its reactivity. The presence of the tert-butyl group provides steric hindrance, influencing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C11H14ClNO4S |

| Appearance | Colorless to pale yellow solid |

| Odor | Pungent |

| Solubility | Soluble in organic solvents |

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. Notably, it has shown potential in inhibiting cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes.

Interaction with Cellular Pathways

The compound's ability to modify biomolecules suggests it may influence several biochemical pathways. Studies have reported that it can affect gene expression and cellular signaling, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases .

Study on Neuroprotective Effects

A study investigated the neuroprotective properties of a structurally similar compound, demonstrating that it could inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease. Although not directly tested on this compound, the findings suggest a potential avenue for exploring its effects on neurodegenerative conditions .

In Vivo Studies

In vivo studies have focused on the compound's effects on animal models. Preliminary results indicate that it may modulate inflammatory responses and oxidative stress markers, suggesting potential applications in treating inflammatory diseases .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Inhibition | Potential inhibition of cytochrome P450 enzymes |

| Neuroprotective Effects | Related compounds inhibit amyloid-beta aggregation |

| Antimicrobial Activity | Related sulfonamide compounds show efficacy against pathogens |

| In Vivo Effects | Modulation of inflammatory responses observed |

科学研究应用

Organic Synthesis

tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate serves as an important intermediate in the synthesis of sulfonamide-based drugs and other biologically active molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating complex organic compounds.

Biological Research

In biological studies, this compound is utilized for modifying proteins and peptides through sulfonylation reactions. This modification aids in the investigation of protein functions and interactions, providing insights into cellular mechanisms .

Pharmaceutical Development

The compound is particularly relevant in the pharmaceutical industry, where it acts as a precursor for drug development targeting specific enzymes or receptors. Its structural characteristics allow it to interact with biological targets effectively, suggesting potential therapeutic applications.

Chemical Industry Applications

In industrial settings, this compound is used to produce specialty chemicals and advanced materials. Its reactivity enables the synthesis of various sulfonamides and related compounds that are essential in multiple chemical processes.

Case Study 1: Inhibition of Enzymatic Activity

Research has indicated that derivatives of this compound can inhibit specific enzymes involved in disease pathways. For instance, studies have shown that similar compounds exhibit significant activity against Mycobacterium tuberculosis, highlighting their potential as antimicrobial agents .

Case Study 2: Protein Modification

A study demonstrated the effectiveness of using this compound for sulfonylating peptides, resulting in modified proteins that can be used to study enzyme interactions and cellular signaling pathways. This application is crucial for understanding disease mechanisms at a molecular level .

相似化合物的比较

Comparison with Structurally Similar Compounds

The chlorosulfonylphenyl carbamate scaffold can be compared to other tert-butyl carbamate derivatives with distinct substituents. Below is a detailed analysis of key analogs based on structural features, reactivity, and applications.

tert-Butyl (4-Bromophenyl)carbamate

- Structure : Replaces the chlorosulfonyl group with a bromine atom.

- Molecular Formula: C${11}$H${14}$BrNO$_2$ (MW: 272.14 g/mol) .

- Reactivity : The bromine atom undergoes cross-coupling reactions (e.g., Suzuki-Miyaura) to form biaryl systems, but lacks the sulfonyl chloride’s versatility for forming sulfonamides.

- Applications : Primarily used as a building block in aryl halide-mediated coupling reactions.

tert-Butyl (4-Chlorophenethyl)carbamate

- Structure : Features a 4-chlorophenethyl group instead of a chlorosulfonylphenyl moiety.

- Molecular Formula: C${13}$H${18}$ClNO$_2$ (MW: 255.74 g/mol) .

- Reactivity : The chlorine atom on the phenethyl group is less reactive than a chlorosulfonyl group, limiting its utility in sulfonamide synthesis.

- Safety: Classified as non-hazardous under standard laboratory conditions .

tert-Butyl (5-Chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate

- Structure : Incorporates a thiazole ring and additional fluorine substituents.

- Molecular Formula : C${14}$H${13}$ClF$2$N$2$O$_4$S (MW: 378.78 g/mol) .

- Reactivity : The thiazole ring introduces heterocyclic diversity, while fluorination enhances metabolic stability in drug design.

- Applications : Used in medicinal chemistry for targeting enzyme inhibition (e.g., kinase inhibitors).

tert-Butyl (4-(Chloromethyl)phenyl)carbamate

- Structure : Substitutes chlorosulfonyl with a chloromethyl (-CH$_2$Cl) group.

- Molecular Formula: C${12}$H${16}$ClNO$_2$ (MW: 241.72 g/mol) .

- Synthetic Utility : Key intermediate in alkylation or nucleophilic substitution reactions.

Research Findings and Trends

- Chlorosulfonyl Advantage : The chlorosulfonyl group in tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate provides unmatched versatility in sulfonamide synthesis, a critical step in drug development (e.g., protease inhibitors) .

- Emerging Analogs : Fluorinated and heterocyclic derivatives (e.g., thiazole-containing) are gaining traction in drug discovery for improved bioavailability and target specificity .

准备方法

Direct Chlorosulfonylation of tert-Butyl (4-aminophenyl)carbamate

- Starting Material: tert-Butyl (4-aminophenyl)carbamate

- Reagent: Chlorosulfonic acid (ClSO3H)

- Conditions: Controlled low temperature to avoid decomposition; typically carried out in an inert solvent such as dichloromethane or chloroform.

- Mechanism: Electrophilic aromatic substitution where the amino group directs chlorosulfonylation at the para-position.

- Work-up: Quenching with ice-water, followed by extraction and purification by recrystallization or chromatography.

This method is widely used due to the direct introduction of the chlorosulfonyl group onto the aromatic ring bearing the tert-butyl carbamate protecting group, preserving the carbamate functionality.

Coupling Reaction Using 4-(Chlorosulfonyl)phenyl Chloride and tert-Butyl Carbamate

- Starting Materials: 4-(Chlorosulfonyl)phenyl chloride and tert-butyl carbamate

- Reagents: Base such as triethylamine to neutralize HCl formed during the reaction

- Conditions: Low temperature (0–5 °C) to prevent side reactions and decomposition

- Reaction: Nucleophilic substitution where the amine nitrogen of tert-butyl carbamate attacks the electrophilic chlorosulfonyl group of the phenyl chloride derivative.

- Purification: Recrystallization or chromatographic methods to isolate the pure product.

This synthetic route is advantageous for scale-up and industrial production due to its straightforward reaction and use of commercially available reagents.

Industrial Production Considerations

Industrial-scale synthesis follows similar principles but emphasizes:

- Large-scale reactors with precise temperature control to maintain product integrity.

- Use of excess base (e.g., triethylamine) to drive the reaction to completion.

- Purification: Often involves recrystallization from solvents like ethyl acetate/hexane mixtures or chromatographic techniques.

- Yield optimization: Reaction time and reagent stoichiometry are optimized to maximize yield and purity.

Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 0–5 °C | Low temperature to avoid decomposition |

| Solvent | Dichloromethane, chloroform | Inert solvents preferred |

| Base | Triethylamine | Neutralizes HCl, promotes nucleophilic substitution |

| Reaction Time | 2–4 hours | Monitored by TLC or HPLC |

| Purification | Recrystallization, chromatography | To achieve high purity |

Analytical Characterization

- NMR Spectroscopy: Confirms the presence of tert-butyl carbamate and chlorosulfonyl aromatic signals.

- FTIR: Characteristic peaks for carbamate (around 1690 cm⁻¹) and sulfonyl chloride (approx. 1350–1400 cm⁻¹ and 1150–1200 cm⁻¹).

- Mass Spectrometry: Molecular ion peak consistent with the molecular formula.

- Melting Point: Used to assess purity.

Research Findings and Notes

- The presence of the bulky tert-butyl group stabilizes the carbamate moiety during chlorosulfonylation, preventing unwanted side reactions.

- The chlorosulfonyl group is highly reactive, enabling further functionalization such as sulfonamide formation.

- Strict control of reaction conditions (temperature, solvent, reagent ratios) is critical to prevent hydrolysis or decomposition of the chlorosulfonyl group.

- The compound is often prepared as a stock solution for biological or chemical assays, with solubility and formulation protocols well documented for in vivo and in vitro applications.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Chlorosulfonylation | tert-Butyl (4-aminophenyl)carbamate | Chlorosulfonic acid | Low temp, inert solvent | Direct introduction of SO2Cl | Requires careful temp control |

| Coupling Reaction | 4-(Chlorosulfonyl)phenyl chloride + tert-butyl carbamate | Triethylamine (base) | Low temp, inert solvent | Scalable, straightforward | Requires chlorosulfonyl chloride |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate, and what critical parameters influence yield?

- Methodology : The compound is typically synthesized via carbamate formation. A common approach involves reacting 4-(chlorosulfonyl)aniline with tert-butyl chloroformate in the presence of a base like triethylamine. Solvent choice (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios are critical. For example, excess tert-butyl chloroformate (1.2–1.5 equiv) improves yield by driving the reaction to completion .

- Validation : Monitor reaction progress using TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%).

Q. How should this compound be stored to maintain stability, and what are its known incompatibilities?

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid moisture and direct sunlight, as the chlorosulfonyl group is hydrolytically sensitive .

- Incompatibilities : Reacts violently with strong bases (e.g., NaOH), oxidizers, and nucleophiles. Use glass or PTFE-coated equipment to prevent degradation .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Techniques :

- NMR (¹H/¹³C): Confirm substitution patterns and carbamate linkage.

- LC-MS : Assess purity and detect hydrolyzed byproducts (e.g., free amine or sulfonic acid derivatives).

- FT-IR : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹, S=O stretches at 1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

- Optimization Strategies :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance solubility and reduce side reactions.

- Catalysis : Add catalytic DMAP to accelerate carbamate formation .

- Scale-Up Adjustments : Use flow chemistry for better heat dissipation and reproducibility. Post-reaction quenching with ice-cold water prevents decomposition .

Q. What computational methods are suitable for predicting the reactivity of the chlorosulfonyl group in medicinal chemistry applications?

- Approaches :

- DFT Calculations : Model electrophilic reactivity at the sulfur atom to predict nucleophilic substitution sites.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide SAR studies .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., reaction rates with thiols or amines) .

Q. How can contradictory data on physical properties (e.g., solubility, melting point) be resolved?

- Resolution Workflow :

Reproduce Measurements : Use standardized protocols (e.g., USP methods for melting point determination).

Environmental Controls : Account for humidity and temperature fluctuations during solubility tests.

Cross-Validation : Compare data with structurally analogous compounds (e.g., tert-Butyl (4-bromophenyl)carbamate) to identify outliers .

Q. What are the ecological implications of this compound, and how can its environmental persistence be assessed?

- Ecotoxicology :

- Persistence Testing : Conduct OECD 301 biodegradability assays. The tert-butyl group may resist hydrolysis, leading to bioaccumulation .

- Toxicity Profiling : Use Daphnia magna or algal models to evaluate acute/chronic effects. Mitigation strategies include derivatization to less stable intermediates .

Methodological Notes

- Crystallography : For structural confirmation, employ SHELXL for refinement of X-ray data. Resolve twinning or disorder issues using the SQUEEZE algorithm .

- Safety Protocols : Always use PPE (nitrile gloves, safety goggles) and engineer fume hoods for handling. Spill cleanup requires neutralization with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。